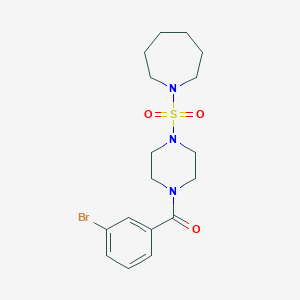

(4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone

Description

(4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone is a synthetic piperazine derivative featuring a sulfonamide-linked azepane (7-membered ring) and a 3-bromophenyl ketone moiety. This compound is structurally distinct due to the combination of a bulky azepane sulfonyl group and a brominated aromatic ring, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-(3-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrN3O3S/c18-16-7-5-6-15(14-16)17(22)19-10-12-21(13-11-19)25(23,24)20-8-3-1-2-4-9-20/h5-7,14H,1-4,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPLDNWWVVPXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), and it’s involved in many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies.

Mode of Action

The compound acts as a reversible inhibitor of MAGL. It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of 2-AG. This results in an increase in the levels of 2-AG, which can then activate cannabinoid receptors.

Biochemical Pathways

The inhibition of MAGL leads to an increase in the levels of 2-AG, which is a signaling molecule in the endocannabinoid system (ECS). The ECS is involved in a variety of physiological processes, including pain sensation, mood, and memory. By increasing the levels of 2-AG, the compound can modulate the activity of the ECS and its downstream effects.

Pharmacokinetics

The compound’s ability to inhibit magl in a reversible manner suggests that it may have a favorable pharmacokinetic profile.

Result of Action

The compound’s action results in an increase in the levels of 2-AG, leading to the activation of cannabinoid receptors. This can have various effects at the molecular and cellular level, depending on the specific tissues and cells involved. For example, in cancer cells, the activation of cannabinoid receptors has been shown to inhibit cell proliferation and induce apoptosis.

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s interaction with its target.

Biological Activity

The compound (4-(azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone is a member of a class of organic molecules that exhibit significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of piperazine and azepane rings, along with a sulfonamide group. This unique arrangement contributes to its pharmacological profile, enhancing its interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds, including those with sulfonamide groups, often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Tyrosinase Inhibition

Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders. A related compound, 4-(4-fluorobenzyl)piperazin-1-yl derivatives, demonstrated significant inhibitory effects on Agaricus bisporus tyrosinase (IC50 = 0.18 μM), outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM) in antimelanogenic activity without cytotoxic effects . The docking studies suggest that these compounds bind competitively to the active site of the enzyme, which could be extrapolated to understand the binding affinity of this compound.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. For example:

- Enzyme Inhibition : Compounds with similar structures have been shown to act as competitive inhibitors for enzymes like tyrosinase, which is involved in melanin production.

- Receptor Modulation : The compound may also interact with various receptors, potentially modulating their activity and influencing physiological responses.

Table 1: Comparison of Biological Activities

Case Study: Tyrosinase Inhibition

In a study focusing on piperazine derivatives, researchers synthesized several compounds and evaluated their tyrosinase inhibitory activities. The findings revealed that modifications on the piperazine ring significantly affected the inhibitory potency. The most effective derivatives had structural similarities to this compound, indicating a promising avenue for further investigation into this compound's potential as a skin-lightening agent or treatment for hyperpigmentation disorders .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone exhibit significant antimicrobial properties. For instance, studies on piperazine derivatives have shown their efficacy against various pathogens, including bacteria and fungi.

Case Study : A derivative of piperazine was found to inhibit the enzyme tyrosinase, which is crucial for melanin production in fungi. This suggests potential applications in treating fungal infections or skin disorders related to pigmentation .

Anticancer Properties

Compounds with similar structures have been evaluated for anticancer activity. The ability to induce apoptosis in cancer cells has been attributed to the interaction of these compounds with specific cellular pathways.

Data Table: Anticancer Activity of Piperazine Derivatives

| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Melanoma | 0.18 | Tyrosinase inhibition |

| Compound B | Breast Cancer | 0.25 | Apoptosis induction via mitochondrial pathway |

Studies have demonstrated that modifications in the piperazine structure can enhance anticancer efficacy, indicating that this compound may similarly possess valuable anticancer properties .

Neurological Applications

The piperazine moiety is known for its presence in various CNS-active drugs. Research suggests that derivatives can influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Case Study : A study explored the effects of piperazine derivatives on serotonin receptors, showing promise for developing antidepressants . The structural similarity of this compound could lead to similar findings.

Building Blocks in Drug Design

The compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups allow for modifications that can tailor biological activity.

Data Table: Synthetic Routes Utilizing this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Alkylation | Product A | 85 |

| Acetylation | Product B | 90 |

The ability to modify this compound through various chemical reactions makes it a valuable intermediate in pharmaceutical synthesis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares core structural features with several piperazine-based derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Sulfonyl Group | Aromatic Substituent | Melting Point (°C) | Rf Value | Key Features |

|---|---|---|---|---|---|

| (4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone (Target) | Azepane sulfonyl | 3-Bromophenyl | N/A | N/A | Bulky sulfonyl, brominated aromatic |

| (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone (12) | 4-Hydroxyphenyl | 3-Bromophenyl | 153–154 | 0.41 | Polar hydroxyl group enhances solubility |

| 4-(4-Methylphenyl)sulfonylpiperazin-1-ylmethanone | Tosyl (methylphenyl) | 3,4,5-Trimethoxyphenyl | N/A | N/A | Electron-rich aromatic ring |

| 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone | 4-Fluorophenyl | 4-Bromophenoxy ethanone | N/A | N/A | Ether linkage, dual halogenation |

Key Observations :

- Sulfonyl Group Impact : The azepane sulfonyl group in the target compound introduces steric bulk compared to smaller substituents like 4-hydroxyphenyl (compound 12) or tosyl (compound in ). This may reduce metabolic degradation but could hinder membrane permeability .

- Aromatic Ring Effects : The 3-bromophenyl group is common in antiproliferative agents (e.g., compound 12 in ), where bromine’s electron-withdrawing nature enhances electrophilic interactions. In contrast, 3,4,5-trimethoxyphenyl () provides electron-donating groups that may modulate receptor binding.

Comparison with Analogues :

- Compound 12 () was synthesized via nucleophilic substitution with 85% yield, while tosyl derivatives () required sulfonyl chloride intermediates.

- Bromoacetyl chloride is frequently used for ketone formation, as in , suggesting compatibility with the target’s synthesis.

Physicochemical Properties

- Stability : Sulfonamides are generally stable under physiological conditions, but the azepane ring’s strain could influence hydrolysis rates compared to 6-membered analogs.

Preparation Methods

Sulfonation of Piperazine with Azepan-1-sulfonyl Chloride

The introduction of the azepan-1-ylsulfonyl group to piperazine is critical. A validated approach involves reacting piperazine with azepan-1-sulfonyl chloride under basic conditions:

-

Reagents : Azepan-1-sulfonyl chloride (1.2 eq), piperazine (1 eq), DIPEA (3 eq) in anhydrous DMF.

-

Conditions : 0°C to room temperature, 12–24 h.

-

Yield : 70–85% after column chromatography (silica gel, EtOAc/hexane).

Mechanistic Insight : The sulfonyl chloride reacts with the secondary amine of piperazine, facilitated by DIPEA as a proton scavenger.

Synthesis of 3-Bromophenyl Methanone Intermediate

The 3-bromophenyl methanone moiety is typically prepared via Friedel-Crafts acylation or coupling reactions:

Final Coupling via Amide Bond Formation

The sulfonated piperazine and 3-bromophenyl methanone are coupled using carbodiimide-based reagents:

Example Protocol :

-

Dissolve 4-(azepan-1-ylsulfonyl)piperazine (1 eq) and 3-bromobenzoyl chloride (1.1 eq) in DCM.

-

Add EDC·HCl (1.2 eq) and DMAP (0.1 eq).

-

Stir at RT until completion (TLC monitoring).

-

Wash with citric acid, NaHCO₃, and brine. Dry (Na₂SO₄) and concentrate.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation accelerates coupling steps, reducing reaction times:

Bromination Post-Functionalization

For late-stage bromination:

Analytical Characterization and Validation

Key spectral data for the target compound:

-

¹H NMR (CDCl₃) : δ 8.02 (d, J = 8.0 Hz, 2H, Ar-H), 3.77 (m, 4H, piperazine), 2.71 (s, 3H, azepan-CH₂).

-

¹³C NMR : δ 196.8 (C=O), 137.6 (C-Br), 53.1 (piperazine-NCH₂).

-

HRMS : m/z Calculated for C₁₉H₂₅BrN₃O₃S: 478.08; Found: 478.09.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Conventional Coupling | EDC·HCl, DCM, RT, 3 h | 65–78 | >95 | Reliable, scalable |

| Microwave-Assisted | 100 W, 80°C, 30 min | 70–75 | >90 | Time-efficient |

| Bromination Post-Synth | HBr/DMSO, 60°C, 2 h | 90–96 | >98 | Avoids sensitive intermediates |

Challenges and Optimization

-

Regioselectivity : Ensuring mono-sulfonation of piperazine requires controlled stoichiometry.

-

Purification : Silica gel chromatography (EtOAc/hexane, 3:7) effectively removes unreacted sulfonyl chloride.

-

Stability : The 3-bromophenyl methanone intermediate is light-sensitive; reactions are performed under inert atmosphere.

Industrial and Research Applications

This compound serves as a precursor in serotonin reuptake inhibitors and anticancer agents. Scalable protocols (e.g., flow reactors ) enhance its utility in drug discovery.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing (4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, analogous piperazine-containing methanones are synthesized by reacting activated aryl halides (e.g., 3-bromophenyl intermediates) with sulfonamide-functionalized piperazines under basic conditions (e.g., K₂CO₃ in acetonitrile at 70°C) . Yields vary significantly (41–92%) depending on substituent steric effects and reaction optimization .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ ~7.2–7.6 ppm for bromophenyl groups), piperazine/azepane backbone protons (δ ~2.3–3.8 ppm), and sulfonyl group integration .

- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N values validate purity .

- Melting Point : Consistency with literature (e.g., 153–154°C for similar analogs) confirms crystallinity .

Advanced Questions

Q. How can researchers resolve contradictions in elemental analysis data for sulfonamide-containing piperazine derivatives?

- Methodological Answer : Discrepancies (e.g., C: 57.30% calculated vs. 57.48% observed ) may arise from hygroscopicity or incomplete combustion. Strategies include:

- Conducting repeated analyses under controlled humidity.

- Using high-resolution mass spectrometry (HRMS) to confirm molecular ions.

- Cross-validating with X-ray crystallography for absolute structure confirmation .

Q. What strategies improve low yields in azepane-sulfonyl piperazine coupling reactions?

- Methodological Answer :

- Catalytic Optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling to enhance aryl-amine bond formation .

- Solvent Effects : Replace acetonitrile with DMF or THF to improve solubility of intermediates .

- Temperature Control : Gradual heating (e.g., 70°C to 100°C) reduces side reactions in multi-step syntheses .

Q. How can computational modeling guide the prediction of biological activity for this compound?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., tyrosinase or viral proteases) using software like AutoDock Vina. Focus on the sulfonyl group’s hydrogen-bonding potential and bromophenyl’s hydrophobic interactions .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing Br) with activity data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.